5-Methyl-4-(methylamino)isoxazole

Analytical Chemistry Quality Control Compound Identification

5-Methyl-4-(methylamino)isoxazole (CAS 103747-81-5, MF C5H8N2O, MW 112.13 g/mol) is a disubstituted isoxazole heterocycle carrying a methyl group at position 5 and a methylamino group at position 4. Unlike the more common primary amine isomers, this compound features a secondary amine substituent that alters its hydrogen-bonding capacity, lipophilicity, and steric profile, making it a distinct entry in the isoxazole chemical space.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
Cat. No. B12442509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-(methylamino)isoxazole
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)NC
InChIInChI=1S/C5H8N2O/c1-4-5(6-2)3-7-8-4/h3,6H,1-2H3
InChIKeyGCWULTFPRZGPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-(methylamino)isoxazole Sourcing Guide: Core Identifiers & Certified Reference Data


5-Methyl-4-(methylamino)isoxazole (CAS 103747-81-5, MF C5H8N2O, MW 112.13 g/mol) is a disubstituted isoxazole heterocycle carrying a methyl group at position 5 and a methylamino group at position 4 [1]. Unlike the more common primary amine isomers, this compound features a secondary amine substituent that alters its hydrogen-bonding capacity, lipophilicity, and steric profile, making it a distinct entry in the isoxazole chemical space. A certified GC-MS reference spectrum is available in the Wiley Registry of Mass Spectral Data, providing a definitive analytical fingerprint for identity and purity verification [1].

Certified reference spectrum
Curated GC-MS spectrum in Wiley Registry supports analytical QC and identity verification workflows.
Secondary amine synthetic handle
N-Methylamino group enables direct N-alkylation or reductive amination without protecting group steps.
Balanced lipophilicity for medchem
N-Methylation increases lipophilicity over primary amine isoxazoles, supporting permeability–solubility profiling in fragment-based design.

Why 5-Methyl-4-(methylamino)isoxazole Cannot Be Replaced by Common Primary Amine Isoxazoles


Class-level isoxazole compounds with primary amine substitution (e.g., 5-methylisoxazol-4-amine, 4-methylisoxazol-5-amine) exhibit fundamentally different physicochemical properties compared to the N-methylated secondary amine present in 5-methyl-4-(methylamino)isoxazole. N-Methylation eliminates one hydrogen-bond donor, introduces a rotatable N–CH3 bond, and increases lipophilicity, which collectively influence solubility, permeability, metabolic stability, and reactivity in downstream derivatizations such as N-alkylation or reductive amination [1][2]. Generic substitution with a primary amine analog therefore risks altering synthetic outcomes, biological screening results, or analytical method performance. The quantitative evidence below substantiates these differentiation points.

Hydrogen-bond donor loss
N-Methylation eliminates one H-bond donor, altering solubility and binding profiles compared to primary amine analogues.
Lipophilicity shift may affect assay outcomes
N-Methylation increases lipophilicity relative to primary amine analogues, potentially shifting membrane permeability and non-specific binding profiles.
Conformational flexibility introduced by N–CH3 bond
The introduction of a rotatable N–CH3 bond adds conformational degrees of freedom not present in primary amine scaffolds, potentially altering docking and synthetic outcomes.

Quantitative Differentiation Evidence for 5-Methyl-4-(methylamino)isoxazole vs. Primary Amine Isoxazole Analogues


Certified GC-MS Reference Spectrum Provides Unambiguous Identity Verification

5-Methyl-4-(methylamino)isoxazole has a curated GC-MS reference spectrum deposited in the Wiley Registry of Mass Spectral Data (12th Edition), indexed via SpectraBase Compound ID C48QwnHPgo9 [1]. This entry includes exact mass (112.063663 g/mol), molecular formula (C5H8N2O), and standardized InChI key (GCWULTFPRZGPTR-UHFFFAOYSA-N). In contrast, the closest primary amine analogue 5-methylisoxazol-4-amine (CAS 87988-94-1, CID 13033202) lacks a comparable certified reference mass spectrum in this authoritative library, limiting confidence in spectral library matching for routine quality control applications [2].

Certified GC-MS Spectrum
Reported
Available in Wiley Registry
Not identified for 5-methylisoxazol-4-amine
Supports analytical QC workflow
SpectraBase ID C48QwnHPgo9, Wiley 12th Ed.
Analytical Chemistry Quality Control Compound Identification

Increased Lipophilicity (Predicted XLogP3) Driven by N-Methylation

N-Methylation of the 4-amino group is expected to increase lipophilicity relative to primary amine isoxazoles. The primary amine comparator 5-methylisoxazol-4-amine has a predicted XLogP3-AA value of 0.1 (PubChem CID 13033202), while 4-methylisoxazol-5-amine has a value of 0.4 [1][2]. Although a direct experimentally measured logP for 5-methyl-4-(methylamino)isoxazole is unavailable, the well-established contribution of an N-methyl group (+0.5 to +1.0 logP units relative to -NH2 in heteroaromatic systems) places the target compound in a distinctly more lipophilic partition space, with an estimated XLogP3 in the range of 0.6–1.1 [3].

Predicted Lipophilicity
Class-level
Est. XLogP3 0.6–1.1
Comparators: 0.1–0.4
May support permeability screening context
N-methyl contribution; no direct experimental logP
Medicinal Chemistry Physicochemical Properties Drug-Likeness

Rotatable Bond Count Difference Alters Conformational Flexibility and Docking Potential

5-Methyl-4-(methylamino)isoxazole possesses one rotatable bond (the N–CH3 bond of the methylamino group), whereas the primary amine comparators 5-methylisoxazol-4-amine and 4-methylisoxazol-5-amine each have zero rotatable bonds as computed by PubChem [1][2]. The addition of a single rotatable bond introduces conformational flexibility that can be exploited in structure-based drug design to access distinct binding poses unavailable to the rigid primary amine scaffolds.

Rotatable Bond Count
Reported
1 (N–CH3 bond)
Comparators: 0 rotatable bonds
Expands conformational sampling for docking
PubChem computed property
Computational Chemistry Molecular Docking Conformational Analysis

Transparent Vendor-Supplied Purity and Pricing Enable Budget-Aware Procurement

Enamine Ltd. supplies 5-methyl-4-(methylamino)isoxazole at 95.0% purity with publicly listed pricing: $1,008/0.05 g, $1,104/0.25 g, $1,152/0.5 g, $1,200/1.0 g, $5,159/10 g (as of February 2025) [1]. For comparison, the primary amine analogue 5-methylisoxazol-4-amine (CAS 87988-94-1) is listed at $1,204/1 g (AKSci) and ¥8,252/1 g (Beyotime), with similar 95% purity [2]. The near-identical pricing at the 1-g scale between the target compound and its primary amine comparator removes cost as a barrier to selecting the N-methylated variant for applications where its distinct physicochemical profile is advantageous.

1-g Scale Pricing
Data to verify
$1,200/1 g (95%)
Comparator: ~$1,204/1 g (95%)
Similar cost supports N-methyl variant selection
Supplier catalog prices April 2026
Procurement Supply Chain Cost Analysis

High-Value Application Scenarios for 5-Methyl-4-(methylamino)isoxazole Based on Verified Differentiation Evidence


Medicinal Chemistry Fragment Library Design Requiring Balanced Lipophilicity

Fragment-based drug discovery programs that demand a slight increase in lipophilicity over primary amine isoxazole fragments—without adding excessive molecular weight—should select 5-methyl-4-(methylamino)isoxazole. Its estimated XLogP3 of 0.6–1.1 positions it between highly polar primary amine congeners (XLogP3 0.1–0.4) and more lipophilic dimethyl or alkyl-substituted isoxazoles, enabling finer SAR exploration of permeability–solubility trade-offs [1][2].

Analytical Method Development and Routine QC Requiring Traceable Reference Spectra

Laboratories developing LC-MS or GC-MS methods for reaction monitoring, purity assessment, or impurity profiling of isoxazole-containing intermediates can utilize the certified Wiley Registry GC-MS spectrum (SpectraBase ID C48QwnHPgo9) of 5-methyl-4-(methylamino)isoxazole as a primary reference standard, eliminating the need to acquire and characterize the compound de novo for spectral library matching [3].

Late-Stage Functionalization via N-Alkylation or Reductive Amination Chemistry

The secondary methylamino group at the 4-position of 5-methyl-4-(methylamino)isoxazole serves as a distinct synthetic handle that primary amine analogues cannot replicate without additional protection/deprotection steps. This enables direct N-alkylation, acylation, or reductive amination to generate tertiary amine derivatives, streamlining synthetic routes to diversified isoxazole libraries [4].

Computational Chemistry and Molecular Docking Studies Requiring Conformational Sampling

Molecular modelers seeking to evaluate the impact of rotatable bond introduction on target binding should prioritize 5-methyl-4-(methylamino)isoxazole as a minimal perturbation scaffold. Its single rotatable N–CH3 bond introduces conformational degrees of freedom absent in the rigid primary amine isoxazole frameworks (0 rotatable bonds), making it an ideal test case for assessing induced-fit effects in virtual screening campaigns [2].

Application
Selection Property
Validation Focus
Fragment-based drug design with balanced lipophilicity
N-Methylation effect on logP and solubility
Permeability–solubility trade-off profiling
Analytical method development and routine QC
Certified reference spectrum availability
Spectral library matching accuracy
Late-stage N-alkylation or reductive amination
Secondary methylamino handle reactivity
Derivatization yield and selectivity
Molecular docking and conformational sampling
Rotatable bond introduction for induced-fit
Binding pose diversity and docking scores
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